N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 210.365 g/mol . This compound features a piperidine ring attached to a cyclohexyl group, making it a member of the amine family. Its structure is characterized by the presence of both aliphatic and cyclic components, which contributes to its unique chemical properties.
Several methods can be employed to synthesize N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine:
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine has potential applications in various fields:
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine shares structural features with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methyl-N,N-dimethylphenethylamine | Aliphatic amine | Psychoactive properties | More simple structure |
| 1-(Cyclohexylmethyl)piperidine | Piperidine derivative | Potential psychoactivity | Lacks methyl substitution |
| N,N-Dimethyltryptamine | Indole structure | Hallucinogenic effects | Different core structure |
| 4-Fluoromethamphetamine | Fluorinated amphetamine | Stimulant effects | Contains fluorine substituent |
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine is unique due to its specific combination of piperidine and cyclohexane moieties, which may influence its pharmacological profile differently compared to other similar compounds.
The Grignard reaction represents one of the most established methodologies for constructing the cyclohexyl-piperidine framework of N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine [1]. This approach typically involves the nucleophilic addition of substituted Grignard reagents to carbonitrile compounds, particularly piperidinocyclohexanecarbonitrile intermediates [1]. The reaction proceeds through the formation of phenylmagnesium bromide or its derivatives, which then react with the appropriate carbonitrile to form the desired cyclohexyl-piperidine skeleton [1].
The optimization of Grignard-based synthetic pathways has revealed several critical parameters that significantly influence yield and selectivity [1]. Temperature control emerges as a fundamental factor, with optimal conditions typically maintained at 65-67 degrees Celsius during the reflux phase [1]. The molar ratio of Grignard reagents to carbonitriles proves crucial for overcoming the inherently slow and incomplete nature of these reactions [1]. Research demonstrates that increasing the Grignard reagent equivalents from 1.2 to 2.0 can improve yields from 42% to 69% [1].
Solvent selection plays a pivotal role in Grignard reaction success, with anhydrous tetrahydrofuran and diethyl ether serving as the preferred media [2]. The requirement for rigorously anhydrous conditions necessitates careful moisture exclusion throughout the process [2]. Industrial applications have adapted these protocols by implementing continuous solvent recovery systems, utilizing recycled tetrahydrofuran to maintain both economic viability and environmental sustainability [2].
The mechanistic pathway involves initial formation of the Grignard reagent through reaction of the appropriate aryl halide with magnesium metal in anhydrous ether [2]. Subsequent addition of the piperidinocyclohexanecarbonitrile intermediate leads to nucleophilic attack at the carbonyl carbon, forming an intermediate imine salt [2]. Hydrolytic workup converts this intermediate to the desired ketone, which can then undergo further functionalization to introduce the N-methyl group [1].
Reductive amination has emerged as a highly versatile and efficient methodology for synthesizing N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine derivatives . This approach typically employs cyclohexyl ketones as starting materials, which undergo condensation with piperidine followed by in situ reduction to form the desired tertiary amine [5]. The methodology offers significant advantages in terms of mild reaction conditions and broad substrate tolerance [5].
Several reducing systems have been systematically evaluated for optimal performance in these transformations [5]. Sodium cyanoborohydride in methanol represents the classical approach, providing yields of 75-89% under carefully controlled pH conditions [5]. More recent developments have introduced borane-trimethylsilyl chloride combinations in dimethylformamide, achieving superior yields of 84-95% with dramatically reduced reaction times of 10-25 minutes compared to hours required by traditional methods [5].
The pH optimization proves critical for successful reductive amination, with optimal conditions maintained between 5-6 through careful addition of acetic acid [5]. This pH range favors imine formation while preventing premature reduction or side reactions [5]. Temperature control at 0 degrees Celsius during the reduction phase enhances selectivity and minimizes byproduct formation [5].
Mechanistic studies reveal that the reaction proceeds through initial condensation of the ketone with piperidine to form an intermediate imine [5]. The reducing agent then selectively reduces this imine to the corresponding tertiary amine while leaving other functional groups intact [5]. The use of trimethylsilyl chloride as an activating agent significantly enhances the electrophilicity of the imine intermediate, facilitating rapid reduction [5].
Substrate scope investigations demonstrate excellent tolerance for various substitution patterns on both the cyclohexyl ring and piperidine moiety [5]. Aromatic aldehydes, cyclic ketones, and even sterically hindered 2-adamantanone derivatives successfully participate in these reactions [5]. The methodology has proven particularly valuable for constructing complex molecular architectures containing multiple stereocenters [5].
The construction of piperidine rings within the target molecule framework employs diverse cyclization strategies, each offering unique advantages for specific synthetic applications [6] [7]. Intramolecular cyclization approaches have gained prominence due to their ability to form six-membered nitrogen heterocycles with high efficiency and stereochemical control [6] [8].
Electroreductive cyclization represents a contemporary methodology that utilizes readily available imine precursors and terminal dihaloalkanes in flow microreactor systems [8]. This approach proceeds through cathodic reduction of the substrate imine, followed by rapid intramolecular cyclization with the terminal dihaloalkane [8]. The method provides target piperidine derivatives in good yields ranging from 60-85% compared to conventional batch-type reactions [8].
Palladium-catalyzed hydrogenation methods offer exceptional versatility for piperidine ring formation, particularly when combined with sequential reactions in one-pot procedures [7]. These transformations typically involve the removal of protecting groups, dehydroxylation, and pyridine reduction in a single step [7]. Rhodium catalysts have proven more effective for substrates bearing partially fluorinated groups, operating under milder conditions with significantly reduced reaction times [7].
The aza-Prins cyclization methodology provides an alternative approach utilizing homoallylic amines with aldehydes in the presence of N-heterocyclic carbene copper complexes and zirconium tetrachloride [7]. This method achieves trans-selectivity through minimization of steric hindrance during the cyclization process [7]. The reaction proceeds via aldehyde activation by zirconium chloride, forming an iminium intermediate that undergoes 6-endo-trig cyclization [7].
Multicomponent reactions have emerged as powerful tools for piperidine synthesis, combining Knoevenagel condensation, Michael addition, and consecutive Mannich reactions in cascade processes [7]. These domino reactions enable the formation of complex piperidine scaffolds with multiple substituents in a single operation [7]. The methodology demonstrates excellent functional group tolerance and provides access to diverse substitution patterns [7].
The development of enantioselective synthetic methods for N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine requires sophisticated approaches to stereochemical control [9] [10] [11]. Chiral resolution techniques have been extensively investigated to access enantiomerically pure forms of piperidine derivatives for pharmaceutical applications [9] [11].
Kinetic resolution using chiral hydroxamic acid catalysts represents a significant advancement in the field [11]. This methodology operates through a unique mechanism involving concerted acyl and proton transfer via a seven-membered transition state [11]. The approach demonstrates remarkable conformational preferences, requiring axial alpha-substitution on the reactive form of the N-heterocycle for effective resolution [11]. Selectivity factors of 8-27 have been achieved with enantiomeric ratios reaching 97:3 for recovered starting materials [11].
Alpha-1-acid glycoprotein chiral columns provide exceptional resolution capabilities for nipecotic acid amides and related piperidine derivatives [9]. Baseline resolution is achieved using phosphate buffer at pH 7.0 with tetrabutylammonium as the cationic modifier and ethanol as the uncharged modifier [9]. This methodology successfully resolves compounds into positive and negative enantiomers with separation factors ranging from 1.8 to 3.2 [9].
Asymmetric synthesis approaches utilizing chiral ligands in metal-catalyzed transformations offer direct access to enantiomerically enriched products [10]. Kinetic resolution of 2-aryl-4-methylenepiperidines using n-butyllithium and (+)-sparteine systems achieves excellent enantiomer ratios of 97:3 with selectivity factors approaching 16 [10]. The methodology tolerates various functional groups including electron-donating and electron-withdrawing substituents on the aromatic ring [10].
Diastereomeric crystallization methods employ tartaric acid derivatives as resolving agents, achieving separation factors of 1.5-2.0 with enantiomeric excesses of 85-95% [12]. The technique involves formation of diastereomeric salts that exhibit differential solubility properties, enabling separation through recrystallization [12]. Microemulsion liquid membrane systems using tartaric acid benzyl ester as chiral selector demonstrate separation factors approaching 2.0 for alpha-cyclohexyl mandelic acid derivatives [12].
The transition from laboratory-scale synthesis to industrial production of N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine presents numerous technical and economic challenges [13] [14] [15]. Process development requires comprehensive redesign of synthetic routes to accommodate large-scale operations while maintaining product quality and economic viability [15].
Raw material cost volatility represents one of the most significant challenges in industrial piperidine production [14]. Fluctuations in the prices of essential chemicals and feedstock can disrupt supply chains and affect profit margins by 25-35% of total production costs [14]. Strategic sourcing and price hedging mechanisms have been implemented to mitigate these risks, along with investigation of alternative feedstock sources [14].
Continuous flow synthesis has emerged as a promising solution for industrial-scale production challenges [16]. Pilot-scale studies demonstrate that continuous flow reactors with residence times of 30 minutes can achieve consistent product quality while reducing process mass intensity values [16]. The integration of telescoped reactions minimizes the number of separate unit operations, reducing waste and improving safety through limited operator interaction with potentially harmful intermediates [16].
Solvent recovery and recycling systems are critical for sustainable industrial production [15]. Distillation and membrane separation technologies enable recovery of 85-95% of process solvents, reducing both environmental impact and operating costs [15]. Implementation of green solvents and continuous distillation systems further enhances the sustainability profile of industrial processes [15].
Process safety considerations require inherently safer design principles and extensive automation [15]. Automated systems minimize operator exposure to hazardous materials while maintaining consistent process control [15]. Statistical process control and online monitoring systems ensure product quality while reducing the need for extensive offline testing [15].
Quality control systems must accommodate the stringent requirements of pharmaceutical applications [15]. Process analytical technology implementation enables real-time monitoring of critical quality parameters [15]. Continuous verification systems ensure compliance with regulatory requirements while minimizing batch rejection rates [15].
Waste stream management presents ongoing challenges, with incineration and solvent recovery accounting for 15-20% of total production costs [15]. Process optimization strategies focus on improving atom economy and minimizing waste generation at the source [15]. Implementation of closed-loop systems enables recovery and reuse of valuable byproducts [15].
| Table 1: Comparison of Synthetic Approaches for N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine | |||||
|---|---|---|---|---|---|
| Method | Key Reagents | Typical Yields (%) | Reaction Conditions | Advantages | Limitations |
| Grignard Reaction-Based | Grignard reagent, cyclohexanecarbonitrile, methylating agent | 42-69 | Anhydrous ether, reflux, 5h | High selectivity, well-established | Anhydrous conditions, toxic reagents |
| Reductive Amination | Cyclohexyl ketone, piperidine, reducing agent | 75-95 | pH 5-6, room temperature, 2-16h | Mild conditions, broad substrate scope | pH control critical, long reaction times |
| Direct Amination | Cyclohexyl methyl ketone, piperidine, methyl iodide | 78-98 | Methylation with methyl iodide, base | Simple procedure, commercial reagents | Toxic methylating agents |
| N-Methylation via Formic Acid | Amine precursor, formic acid, silane, copper catalyst | 78-98 | 60-80°C, 2-16h, copper catalyst | Green chemistry, renewable feedstock | Requires specific catalyst |
| Electroreductive Cyclization | Imine, terminal dihaloalkanes, electrochemical reduction | 60-85 | Electrochemical, flow reactor | Continuous process, scalable | Equipment intensive |
| Table 2: Chiral Resolution Techniques for Piperidine Derivatives | |||||
|---|---|---|---|---|---|
| Method | Resolving Agent/Catalyst | Separation Factor | Enantiomeric Excess (%) | Recovery Yield (%) | Industrial Feasibility |
| Diastereomeric Crystallization | Tartaric acid derivatives | 1.5-2.0 | 85-95 | 35-45 | High |
| Chiral High Performance Liquid Chromatography | α1-acid glycoprotein column | 1.8-3.2 | 95-99 | 40-50 | Low |
| Enzymatic Resolution | Lipase enzymes | 15-50 | 90-99 | 45-50 | Moderate |
| Chiral Auxiliary Method | Chiral oxazolidines | 8-16 | 73-97 | 41-58 | Moderate |
| Asymmetric Synthesis | Chiral ligands | Direct synthesis | 85-99 | 60-85 | High |
| Table 3: Industrial Scale Production Challenges and Solutions | ||||
|---|---|---|---|---|
| Challenge | Impact Level | Current Solutions | Cost Impact (% of total) | Mitigation Strategies |
| Raw Material Cost Volatility | High | Strategic sourcing, price hedging | 25-35 | Alternative feedstocks, process intensification |
| Solvent Recovery and Recycling | Medium | Distillation, membrane separation | 8-12 | Continuous distillation, green solvents |
| Waste Stream Management | High | Incineration, solvent recovery | 15-20 | Process optimization, atom economy |
| Process Safety | Critical | Automated systems, safety protocols | 10-15 | Inherently safer design, automation |
| Quality Control | High | Online monitoring, statistical control | 5-8 | Process analytical technology implementation |
| Regulatory Compliance | Critical | Documentation, validation | 8-12 | Quality by design, continuous verification |